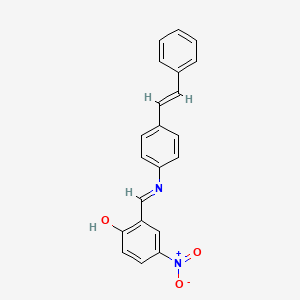
Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide: is a chemical compound with the molecular formula C10H14N2S.HI and a molecular weight of 322.23 g/mol . This compound is known for its unique structure, which includes a pseudourea core substituted with a 2,3-xylyl group and a methylthio group, combined with a hydriodide ion. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylphenyl isothiocyanate and methylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions.
Formation of Intermediate: The reaction between 2,3-dimethylphenyl isothiocyanate and methylamine forms an intermediate thiourea derivative.
Hydriodide Addition: The intermediate is then treated with hydroiodic acid to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of the thiourea group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism by which Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but its structure suggests it may interfere with cellular processes by binding to specific sites on biomolecules.
相似化合物的比较
Similar Compounds
Thiourea Derivatives: Compounds like thiourea and its substituted derivatives share a similar core structure but differ in their substituents.
Isothiourea Compounds: These compounds have a similar thiourea core but with different substituents, affecting their reactivity and applications.
Uniqueness
Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a pseudourea core with a 2,3-xylyl group and a methylthio group makes it particularly interesting for research in various fields.
属性
CAS 编号 |
102612-85-1 |
|---|---|
分子式 |
C10H15IN2S |
分子量 |
322.21 g/mol |
IUPAC 名称 |
methyl N'-(2,3-dimethylphenyl)carbamimidothioate;hydroiodide |
InChI |
InChI=1S/C10H14N2S.HI/c1-7-5-4-6-9(8(7)2)12-10(11)13-3;/h4-6H,1-3H3,(H2,11,12);1H |
InChI 键 |
ZWNWCROPXPULPK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)N=C(N)SC)C.I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile](/img/structure/B11995868.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995875.png)


![2-{[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11995895.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995898.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995910.png)



![[(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B11995942.png)

![5-(4-methylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995959.png)
![3-(2-methoxyphenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11995972.png)
